![molecular formula C24H18N2O2S2 B3014483 2-(3-Phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone CAS No. 300572-40-1](/img/structure/B3014483.png)
2-(3-Phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of related compounds were prepared based on the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2 (1 H )-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2 (1 H )-one .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone” are not available in the retrieved sources, related compounds have been synthesized through the Michael reaction of acrylic acid with a parent substrate .Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the field of oncology. Researchers have synthesized a series of derivatives based on the chemoselective Michael reaction and tested their antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7 . Some derivatives exhibited IC50 values in a range that suggests potential for further development as anticancer agents. The structure-activity relationship was explored through molecular docking, indicating the quinoxaline ring as a suitable scaffold carrying a peptidomimetic side chain .
Enzyme Inhibition
In pharmacology, the compound’s derivatives have been studied for their ability to inhibit human thymidylate synthase . This enzyme is a target for anticancer drugs because of its role in DNA synthesis. The molecular modeling studies suggest that these compounds can selectively inhibit the enzyme by stabilizing its inactive conformation, which could be beneficial in designing new therapeutic agents .
Chemotherapeutic Agent Development
The compound serves as a precursor for the modification of the quinoxaline ring system, which is significant in the development of chemotherapeutic agents . The introduction of amino acid or alkyl amine residues via the azide coupling method has been explored, providing a pathway for creating diverse molecules with potential anticancer properties .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of the compound’s derivatives to the allosteric site of human thymidylate synthase . These studies are crucial in drug discovery and development, as they provide insights into the molecular interactions that govern the efficacy of potential drugs .
Scaffold for Peptidomimetic Side Chain
The quinoxaline ring of the compound has been identified as a suitable scaffold for carrying a peptidomimetic side chain . This feature is particularly relevant in the design of enzyme inhibitors, as peptidomimetics can mimic the structure of peptides that are natural substrates or inhibitors of enzymes .
Antiproliferative Compound Screening
The compound and its derivatives have been included in screenings for antiproliferative activity . Such screenings are a fundamental part of preclinical research in the development of new anticancer drugs, helping to identify compounds that can prevent the growth of cancer cells .
Mechanism of Action
Target of Action
Similar compounds, such as sulfonylureas, have been found to primarily target atp-sensitive k-channels in the beta-cell plasma membrane . These channels are a complex of two proteins: a pore-forming subunit (Kir6.2) and a drug-binding subunit (SUR1), which functions as the receptor for sulfonylureas .
Mode of Action
Their primary mechanism of action is to close ATP-sensitive K-channels in the beta-cell plasma membrane, initiating a chain of events that results in insulin release .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect the insulin secretion pathway . By closing ATP-sensitive K-channels, these compounds trigger a series of events leading to insulin release, which then affects various downstream pathways involved in glucose metabolism .
Result of Action
Related compounds have been found to stimulate insulin secretion, which can lower blood glucose levels . This could potentially have a range of effects at the molecular and cellular level, depending on the specific context and the other biochemical pathways involved.
properties
IUPAC Name |
2-(3-phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c27-21(17-9-3-1-4-10-17)15-29-23-24(26-20-14-8-7-13-19(20)25-23)30-16-22(28)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSACRNLHUBLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone |
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